1-N-ethyl-5-fluorobenzene-1,2-diamine
Overview
Description
1-N-ethyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C8H11FN2 . It has a molecular weight of 154.18 .
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Organometallic Chemistry and Catalysis
1-N-ethyl-5-fluorobenzene-1,2-diamine and related compounds are used in organometallic chemistry, particularly in transition-metal-based catalysis. These fluorinated benzenes are recognized as versatile solvents due to their weak binding to metal centers, which is attributed to the presence of fluorine substituents. This characteristic allows them to be used as non-coordinating solvents or easily displaced ligands in various chemical reactions (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
The compound is also involved in electrochemical fluorination processes. For instance, similar fluorobenzenes undergo fluorination on both the side-chain and benzene-ring when exposed to specific electrochemical conditions. This highlights the compound's relevance in producing fluorinated derivatives, essential in various industrial applications (Momota, Mukai, Kato, & Morita, 1998).
Synthesis of Polyimides
Fluoro-polyimides, synthesized from aromatic diamines including derivatives similar to 1-N-ethyl-5-fluorobenzene-1,2-diamine, exhibit exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics make them suitable for various high-performance applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of 1-N-ethyl-5-fluorobenzene-1,2-diamine can be used in the synthesis of chiral 1,3-diamines. This class of compounds is significant in the development of fluorinated pharmaceuticals, given their potential in creating diverse chemical libraries (Braun, Calmuschi-Cula, Englert, Höfener, Alberico, & Salzer, 2008).
Photoreactions with Amines
The compound and its derivatives engage in photochemical reactions with amines, leading to the formation of substitution products and adducts. This property is exploited in organic synthesis, where control over such reactions is crucial for creating specific chemical products (Gilbert & Krestonosich, 1980).
CO2 Capture
In environmental applications, derivatives of this compound can be functionalized on metal-organic frameworks to improve CO2 capture capabilities. This is particularly relevant in the context of reducing greenhouse gas emissions and developing sustainable technologies (Jo, Lee, Kim, Jung, Lim, Kim, Kang, Lee, Hiremath, Seo, Jin, Moon, Han, & Hong, 2017).
properties
IUPAC Name |
2-N-ethyl-4-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFYBNIYSXRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-ethyl-5-fluorobenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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